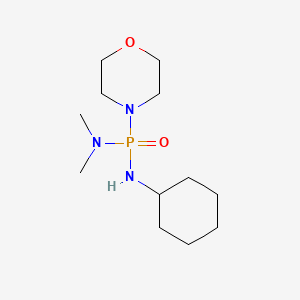

N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide

Description

Chemical Classification and IUPAC Nomenclature

N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide belongs to the phosphonic diamide class, a subset of organophosphorus compounds where a phosphorus atom is bonded to two amine groups and one oxygen atom. The IUPAC name systematically describes its structure: Phosphonic diamide, N'-cyclohexyl-N,N-dimethyl-P-4-morpholinyl-. This nomenclature specifies the following features:

- Phosphonic diamide core : A central phosphorus atom bonded to an oxygen atom (P=O) and two amine groups.

- N,N-dimethyl substitution : Two methyl groups attached to the nitrogen atom directly bonded to phosphorus.

- P-4-morpholinyl group : A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to the phosphorus center.

- N'-cyclohexyl substituent : A cyclohexyl group attached to the secondary amine nitrogen.

The systematic name adheres to IUPAC Rule PH-5.3 for phosphoramide derivatives, prioritizing the phosphorus-centered substituents before the amine groups. The compound’s SMILES notation (CN(C)P(=O)(NC1CCCCC1)N2CCOCC2) further illustrates its connectivity, confirming the morpholinyl and cyclohexyl attachments.

Historical Development and Discovery Context

The development of this compound aligns with broader trends in organophosphorus chemistry during the late 20th and early 21st centuries. Phosphonic diamides gained prominence due to their utility as ligands in transition-metal catalysis and intermediates in agrochemical synthesis. While the exact synthesis date of this compound remains undocumented in public literature, its structural analogs emerged in patents and academic studies focusing on phosphorus-based coordination complexes.

A pivotal advancement was the discovery of phosphonic diamides as thermally stable alternatives to phosphine ligands, which are prone to oxidation. Researchers sought to combine the electron-donating properties of morpholine and the steric bulk of cyclohexyl groups to modulate metal-ligand interactions. This compound’s design likely originated from efforts to balance electronic and steric effects in catalytic systems, as evidenced by its adoption in asymmetric synthesis protocols.

Position Within Phosphonic Diamide Structural Taxonomy

Within the phosphonic diamide family, this compound exemplifies a tertiary-tertiary diamide due to the presence of two tertiary amine groups (N,N-dimethyl and N'-cyclohexyl). Its structure contrasts with primary or secondary phosphonic diamides, such as P-phenylphosphonic diamide (CAS 4707-88-4), which feature simpler aryl or alkyl substituents. The table below highlights key structural distinctions:

| Compound | Substituents on P | Amine Type | Molecular Weight |

|---|---|---|---|

| This compound | Morpholinyl, dimethylamine, cyclohexylamine | Tertiary-tertiary | 275.33 g/mol |

| P-Phenylphosphonic diamide | Phenyl, two primary amines | Primary-primary | 156.10 g/mol |

| N,N,N',N'-Tetramethyl-P-indol-1-ylphosphonic diamide | Indolyl, tetramethylamine | Tertiary-tertiary | 263.28 g/mol |

The morpholinyl group introduces conformational rigidity and oxygen-based lone pairs, enhancing the compound’s ability to coordinate with metals. Meanwhile, the cyclohexyl group provides steric bulk, potentially reducing unwanted side reactions in catalytic cycles. This dual functionality positions the compound as a versatile scaffold for developing transition-metal complexes with applications in cross-coupling reactions and polymerization catalysis.

The synthesis of this compound typically involves the reaction of phosphorus oxychloride with N-cyclohexylmorpholine-4-amine, followed by dimethylamination. This route mirrors methods used for analogous phosphonic diamides, where stepwise substitution on phosphorus ensures controlled functionalization.

Properties

CAS No. |

117112-24-0 |

|---|---|

Molecular Formula |

C12H26N3O2P |

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N-[dimethylamino(morpholin-4-yl)phosphoryl]cyclohexanamine |

InChI |

InChI=1S/C12H26N3O2P/c1-14(2)18(16,15-8-10-17-11-9-15)13-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,13,16) |

InChI Key |

XQBQZAZUWVHYQB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(NC1CCCCC1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of cyclohexylamine with dimethylamine and morpholine in the presence of a phosphonic acid derivative. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Common solvents like dichloromethane or toluene.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.

Industrial Production Methods

In industrial settings, the production of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted phosphonic diamides.

Scientific Research Applications

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Diamides

Substituent Variations on Phosphorus and Nitrogen

Target Compound :

- Substituents : Morpholinyl (P-bound), cyclohexyl (N'-bound), dimethyl (N-bound).

- Molecular Weight : 299.33 g/mol .

Comparators :

P-Methylphosphonic Diamide (CAS 4759-30-2)

- Substituents : Methyl (P-bound), two amide groups (NH₂).

- Formula : CH₇N₂OP

- Key Difference : Lack of bulky cyclohexyl or morpholinyl groups results in lower molecular weight (122.05 g/mol) and higher reactivity in nucleophilic substitutions .

Methylphosphonic Bis(dimethylamide) (CAS 2511-17-3)

- Substituents : Methyl (P-bound), pentamethyl groups (N,N,N',N',P-methyl).

- Formula : C₅H₁₅N₂OP

- Key Difference : Fully methylated nitrogen atoms reduce hydrogen-bonding capacity, limiting solubility in aqueous media compared to the target compound .

N,N,N',N'-Tetraethyl-P-[2-(4-Morpholinyl)-2-cyclohexen-1-yl]phosphonic Diamide (CAS 140907-21-7) Substituents: Morpholinyl (P-bound via cyclohexenyl), tetraethyl (N-bound).

N,N,N',N'-Tetraethyl-p-Phenylphosphonic Diamide (CAS 4519-35-1)

Functional Group Impact on Properties

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility Trends | Potential Applications |

|---|---|---|---|---|

| Target Compound | Morpholinyl, cyclohexyl | 299.33 | Moderate polarity | Coordination chemistry, ligands |

| P-Methylphosphonic Diamide | Methyl, NH₂ | 122.05 | High aqueous solubility | Intermediate in synthesis |

| Methylphosphonic Bis(dimethylamide) | Pentamethyl | 164.16 | Low polarity | Non-polar solvent applications |

| CAS 140907-21-7 | Morpholinyl, cyclohexenyl | 381.47 | Variable (depends on solvent) | Photocatalysis, luminescence |

| CAS 4519-35-1 | Phenyl, tetraethyl | 294.34 | Lipophilic | Biomedical research |

Electronic and Luminescence Properties

- Target Compound vs. The morpholinyl group in the target may similarly enable tunable emission if coordinated to transition metals.

Comparison with Phenyl Derivatives : Phenyl-substituted phosphonic diamides (e.g., CAS 4519-35-1) lack heteroatoms in the aromatic ring, reducing their ability to stabilize excited states compared to morpholinyl-containing compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.